molecular formula C9H9F2NO B1432675 4,4-Difluorochroman-6-amine CAS No. 1187968-09-7

4,4-Difluorochroman-6-amine

Cat. No. B1432675
M. Wt: 185.17 g/mol
InChI Key: LWMQRVULTNRTIC-UHFFFAOYSA-N
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Patent
US09359338B2

Procedure details

Dissolve 4,4-difluoro-6-nitro-chromane (2.5 g, 11.6 mmol) in methanol (100 mL), add zinc powder (2.5 g, 34.8 mmol), then add dropwise a 15.5% aqueous solution of ammonium chloride (40 mL, 139 mmol), stir at room temperature for 5 hrs. Filter off the solid, add water (50 mL) to the filtrate, extract with EtOAc (50 mL×2). Combine the organic layers, wash with brine (50 mL×2), dry over anhydrous Na2SO4. Concentrate under reduced pressure to get a crude residue. Purification by chromatography (silica gel, EtOAc:PE=1:3) affords the title compound (1.8 g, 83.7%). MS: (M+1): 186.2.
Name
4,4-difluoro-6-nitro-chromane
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Yield
83.7%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:15])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=2)[O:5][CH2:4][CH2:3]1.[Cl-].[NH4+]>CO.[Zn]>[F:15][C:2]1([F:1])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([NH2:12])[CH:10]=2)[O:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
4,4-difluoro-6-nitro-chromane
Quantity
2.5 g
Type
reactant
Smiles
FC1(CCOC2=CC=C(C=C12)[N+](=O)[O-])F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter off the solid
ADDITION
Type
ADDITION
Details
add water (50 mL) to the filtrate
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (50 mL×2)
WASH
Type
WASH
Details
Combine the organic layers, wash with brine (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get a crude residue
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, EtOAc:PE=1:3)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1(CCOC2=CC=C(C=C12)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 83.7%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.